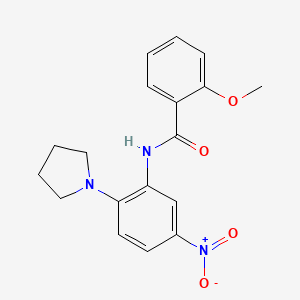![molecular formula C23H19Cl2N3O3 B4162504 5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4162504.png)
5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Vue d'ensemble
Description
5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline backbone and introduce the chloro and dimethoxyphenyl groups through electrophilic aromatic substitution reactions. The pyridinylamino group can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the quinolinol moiety through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2,4-dimethoxyphenyl isocyanate: Shares the dimethoxyphenyl group but differs in its isocyanate functionality.
5-chloro-2-methyl-4-isothiazolin-3-one: Contains a chloro group and a heterocyclic ring but has different functional groups.
Uniqueness
5-Chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
Propriétés
IUPAC Name |
5-chloro-7-[(2-chloro-4,5-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3/c1-30-18-11-14(17(25)12-19(18)31-2)21(28-20-7-3-4-8-26-20)15-10-16(24)13-6-5-9-27-22(13)23(15)29/h3-12,21,29H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYDEEJRPMOIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 4-chloro-3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B4162433.png)
![1-[3-(3-Phenoxyphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4162435.png)
![N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B4162437.png)

![N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162450.png)
![propan-2-yl 4-chloro-3-[({[5-({[(4-methoxyphenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4162460.png)

![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4162482.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4162490.png)
![{4-[(4-bromophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B4162495.png)

![N-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162506.png)
![N-[2-(4-benzylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162513.png)
![1-[3-(2-Chlorophenoxy)propyl]benzimidazole](/img/structure/B4162514.png)
